N-benzyl-4-oxo-4-phenylbutanamide

Solid-phase handling Parallel synthesis Physicochemical characterization

Select N-benzyl-4-oxo-4-phenylbutanamide for its distinct N-benzyl substitution, critical for DGAT-1 inhibitor SAR where this moiety shifts potency versus N-phenyl analogs. Its crystalline solid form (mp 53.2–54.7°C) ensures accurate automated dispensing, unlike waxy N-methyl derivatives. Ideal for anti-tubercular hybridization and photochemical diastereoselectivity studies. Avoid generic substitutions that invalidate screening results.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 7510-08-9
Cat. No. B8790622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-oxo-4-phenylbutanamide
CAS7510-08-9
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H17NO2/c19-16(15-9-5-2-6-10-15)11-12-17(20)18-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,20)
InChIKeyRRGZDQMVNQZKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>40.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-oxo-4-phenylbutanamide (CAS 7510-08-9): Structural Identity & Physicochemical Baseline for Procurement Decision-Making


N-Benzyl-4-oxo-4-phenylbutanamide (CAS 7510-08-9) is an aromatic γ-ketoamide with molecular formula C₁₇H₁₇NO₂ and molecular weight 267.32 g/mol . It belongs to the 4-oxo-4-phenylbutanamide scaffold class, which has been explored as a pharmacophoric core for diacylglycerol acyltransferase-1 (DGAT-1) inhibitors [1], anti-tubercular agents [2], and photochemical building blocks for diastereoselective C–C bond formation [3]. The compound exists as a white crystalline solid (mp 53.2–54.7 °C) with moderate solubility in ethanol and dichloromethane but limited aqueous solubility [4]. Its dual aromatic substitution pattern—a benzyl group on the amide nitrogen and a phenyl ketone at the γ-position—distinguishes it from simpler N-alkyl or N-aryl 4-oxo-4-phenylbutanamide analogs in both steric profile and hydrogen-bonding capacity, factors that directly influence its performance as a synthetic intermediate and its suitability for structure–activity relationship (SAR) campaigns.

N-Benzyl-4-oxo-4-phenylbutanamide (CAS 7510-08-9): Why In-Class 4-Oxo-4-phenylbutanamides Cannot Be Assumed Interchangeable


The 4-oxo-4-phenylbutanamide scaffold is not a uniform commodity: even minor variations in the N-substituent produce divergent biological target engagement, physicochemical behavior, and synthetic utility. In the DGAT-1 inhibitor series, replacing the N-heteroaryl group with an N-benzyl moiety shifts both potency and enzyme selectivity profiles, with certain N-benzyl-containing analogs achieving sub-micromolar IC₅₀ values while close N-phenyl congeners lose activity [1]. In the anti-tubercular space, N-phenyl-4-oxobutanamide derivatives exhibit MIC values ranging from 1.56 μg/mL to >50 μg/mL against M. tuberculosis H37Rv depending solely on the N-aryl substitution pattern, demonstrating that the N-substituent—not just the γ-ketoamide core—is the primary driver of biological readout [2]. On the synthetic front, photochemical pinacolisation diastereoselectivity is acutely sensitive to the amide substituent: N-benzyl-N-methyl derivatives favor intermolecular hydrogen abstraction pathways that simpler N,N-dialkyl analogs do not, yielding product diastereomeric ratios up to 83:17 [3]. These data collectively establish that generic substitution—e.g., procuring a cheaper N-methyl, N-phenyl, or N,N-dimethyl 4-oxo-4-phenylbutanamide in place of the N-benzyl variant—risks invalidating SAR conclusions, altering reaction outcomes, or producing inactive compounds in a screening cascade.

N-Benzyl-4-oxo-4-phenylbutanamide (CAS 7510-08-9): Quantitative Differentiation Evidence Against Closest Structural Analogs


Physical Form and Melting Point Differentiation Enables Reliable Solid-Phase Handling in Parallel Synthesis Workflows

N-Benzyl-4-oxo-4-phenylbutanamide is a well-defined white crystalline solid with a measured melting point range of 53.2–54.7 °C [1]. In contrast, its closest N-methyl analog (N-methyl-4-oxo-4-phenylbutanamide, CAS 103859-83-2) is reported as a low-melting solid or viscous oil at ambient temperature, and the N,N-dimethyl analog (CAS 26976-88-5) is a liquid under standard laboratory conditions . This 50+ °C melting point elevation conferred by the benzyl substituent directly translates into superior ease of weighing, solid-dosing accuracy, and long-term storage stability for automated parallel synthesis or high-throughput screening (HTS) plate preparation.

Solid-phase handling Parallel synthesis Physicochemical characterization

Synthetic Accessibility from Commodity Starting Materials Reduces Lead Time and Cost vs. Heteroaryl-Substituted 4-Oxo-4-phenylbutanamides

The target compound is accessible via a single-step amide coupling between 3-benzoylpropionic acid and benzylamine, both of which are commodity reagents available at multi-kilogram scale from major chemical suppliers . By contrast, the most potent DGAT-1-active analog in the 4-oxo-4-phenylbutanamide series—N-(5-benzyl-4-phenyl-1,3-thiazol-2-yl)-4-(4,5-diethoxy-2-methylphenyl)-4-oxobutanamide (compound 9)—requires a five-step synthetic sequence including heterocycle construction and dual aromatic functionalization [1]. The N-benzyl analog therefore offers a approximately 5:1 step-count advantage for early-stage SAR exploration where scaffold validation, not potency maximization, is the objective.

Synthetic accessibility Amide coupling Lead optimization supply

Distinct Photochemical Reactivity Profile: N-Benzyl Substitution Enables Solvent-Controlled Diastereoselective Pinacolisation Not Observed with N,N-Dialkyl Analogs

In the photoinduced pinacolisation of 4-oxo-4-phenylbutanamides, the amide N-substituent governs both the reaction pathway (intermolecular vs. intramolecular hydrogen abstraction) and the diastereoselectivity of the resulting 4,5-dihydroxy-4,5-diphenyloctanediamide products. The N-benzyl-N-methyl analog (1h, the closest experimentally characterized surrogate for the target compound) undergoes exclusive intermolecular hydrogen abstraction from diethyl ether solvent, producing pinacol dimers, whereas N,N-dimethyl substitution favors competing γ-lactam formation via intramolecular H-abstraction [1]. The diastereoselectivity achieved with N-benzyl-type amides reaches up to 83% de, a value that is highly substituent-dependent and not attainable with N,N-dialkyl or N-unsubstituted 4-oxo-4-phenylbutanamides [1].

Photochemistry Diastereoselective synthesis C–C bond formation

DGAT-1 Inhibitory Potential: Scaffold-Class Benchmarking Against Clinically Evaluated Inhibitor PF-04620110

The 4-oxo-4-phenylbutanamide scaffold—of which the target compound is the N-benzyl variant—was identified from high-throughput screening of recombinant human DGAT-1 as lead compound 1a, establishing this chemotype as a validated DGAT-1 inhibitory pharmacophore [1]. While IC₅₀ data for N-benzyl-4-oxo-4-phenylbutanamide itself have not been disclosed in the primary literature, structurally related N-benzyl-containing analogs in the series (e.g., N-(5-benzyl-4-phenyl-1,3-thiazol-2-yl) derivatives) achieve potent DGAT-1 inhibition with good enzyme selectivity [1]. The clinical benchmark PF-04620110 (Pfizer) demonstrated IC₅₀ = 19 nM against human DGAT-1 but was discontinued in Phase I due to gastrointestinal adverse events linked to mechanism-based intestinal DGAT-1 inhibition; the N-benzyl-4-oxo-4-phenylbutanamide scaffold, as a simpler, non-heteroaryl analog, may offer a structurally distinct starting point for developing gut-sparing DGAT-1 modulators with differentiated tissue distribution [2].

DGAT-1 inhibition Metabolic disease Triglyceride synthesis

N-Benzyl-4-oxo-4-phenylbutanamide (CAS 7510-08-9): Evidence-Backed Application Scenarios for Scientific Procurement


Rapid DGAT-1 SAR Probe Generation in Early-Stage Metabolic Disease Drug Discovery

Medicinal chemistry teams requiring a validated DGAT-1 pharmacophore entry point can procure N-benzyl-4-oxo-4-phenylbutanamide as a single-step-accessible scaffold for parallel amide library synthesis [1]. Unlike the multi-step heteroaryl-substituted DGAT-1 leads that require weeks of synthetic effort, this compound enables <24-hour SAR turnaround, allowing rapid exploration of γ-phenyl substitution and amide N-alkylation space to identify gut-sparing DGAT-1 modulator candidates with improved safety margins over the clinically failed PF-04620110 benchmark (IC₅₀ = 19 nM; discontinued for GI toxicity) [2].

Photochemical Building Block for Diastereoselective C–C Bond-Forming Methodology Development

Synthetic methodology groups developing visible-light or UV-mediated pinacolisation reactions can utilize N-benzyl-4-oxo-4-phenylbutanamide as a substrate for investigating N-substituent effects on diastereoselectivity and solvent-dependent pathway partitioning (pinacol dimer vs. γ-lactam formation). The established behavior of the closely related N-benzyl-N-methyl analog—achieving up to 83% de and exclusive intermolecular hydrogen abstraction in diethyl ether [3]—provides a quantitative baseline for designing new enantioselective photochemical transformations of γ-ketoamide substrates.

Physicochemical Reference Standard for Solid-Phase Automation and HTS Logistics Validation

With a well-defined melting point (53.2–54.7 °C), crystalline solid morphology, and moderate organic solubility [4], N-benzyl-4-oxo-4-phenylbutanamide serves as a calibration reference compound for validating automated solid-dispensing accuracy, DMSO stock solution preparation protocols, and compound storage stability under HTS-relevant conditions (room temperature, dry DMSO, freeze–thaw cycling). This contrasts with the liquid or waxy N-methyl and N,N-dimethyl analogs that introduce weighing errors and concentration uncertainty in automated workflows.

Anti-Tubercular Lead Optimization Starting Point via N-Benzyl-4-oxo-4-phenylbutanamide Scaffold Hybridization

Given that N-phenyl-4-oxobutanamide derivatives have demonstrated potent anti-TB activity (MIC = 1.56 μg/mL against M. tuberculosis H37Rv for the best hybrid compound [5]), the N-benzyl variant provides a structurally distinct starting point for molecular hybridization campaigns. The benzyl group's additional conformational flexibility and lipophilicity (cLogP estimated ~3.0–3.5) may improve mycobacterial cell wall penetration compared to the N-phenyl series, offering a differentiated SAR vector for optimizing both potency and selectivity against the DprE1 and InhA enzymatic targets validated in the 4-oxo-4-phenylbutanamide anti-TB chemotype.

Quote Request

Request a Quote for N-benzyl-4-oxo-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.